![molecular formula C12H16ClNO2 B2395051 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide CAS No. 34162-29-3](/img/structure/B2395051.png)
2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide
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Overview
Description
“2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide” is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 . It is typically in a solid state and is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO2/c1-9(13)12(15)14-8-7-10-3-5-11(16-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) . This indicates the presence of a chlorine atom (Cl), a methoxy group (OCH3), and an amide group (CONH2) in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.71 .Scientific Research Applications
Inducer of Apoptosis
The compound has been discovered as a potent inducer of apoptosis with high in vivo activity . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and this compound could potentially be used in cancer treatments to induce the death of cancer cells .
Intermediate for Organic Synthesis
2-Chloro-N,N-dimethylethylamine, a related compound, is widely used as an intermediate and starting reagent for organic synthesis . It’s plausible that “2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide” could have similar applications in the synthesis of complex organic molecules.
Synthesis of Bephenium Hydroxynaphthoate
Bephenium hydroxynaphthoate is an anthelmintic drug used to treat parasitic worm infections. The related compound 2-Chloro-N,N-dimethylethylamine is used in the synthesis of this drug .
Synthesis of Mepyramine
Mepyramine, also known as pyrilamine, is an antihistamine and anticholinergic. The related compound 2-Chloro-N,N-dimethylethylamine is used in the synthesis of this drug .
Synthesis of Phenyltoloxamine
Phenyltoloxamine is an antihistamine with sedative and analgesic effects that is widely used in over-the-counter preparations. The related compound 2-Chloro-N,N-dimethylethylamine is used in the synthesis of this drug .
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and its overall effectiveness.
properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(13)12(15)14-8-7-10-3-5-11(16-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHALFLNGLIZOFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide |
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